molecular formula C15H21NO3 B1438325 Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate CAS No. 1094514-18-7

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate

Número de catálogo: B1438325
Número CAS: 1094514-18-7
Peso molecular: 263.33 g/mol
Clave InChI: PYBPXBBOZFWVOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate is a benzoic acid derivative featuring a methyl ester at the para position of the benzene ring. The compound’s key structural motif is the piperidine ring substituted with a hydroxymethyl group at the 4-position, connected via a methylene bridge to the benzoate core.

Propiedades

IUPAC Name

methyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBPXBBOZFWVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves two major steps:

The starting point is often methyl 4-(bromomethyl)benzoate, which undergoes nucleophilic substitution with piperidine derivatives, followed by functionalization to introduce the hydroxymethyl group.

Preparation of Methyl 4-(piperidin-1-ylmethyl)benzoate

This intermediate is a key precursor in the synthesis of the target compound.

Method Summary:

  • Reactants: Piperidine and methyl 4-(bromomethyl)benzoate
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Reaction performed at elevated temperature (~100 °C), often with cooling steps and sometimes microwave irradiation to enhance reaction rates.
  • Yield: High yields reported, up to 94% under optimized conditions.

Reaction Scheme:

$$
\text{Methyl 4-(bromomethyl)benzoate} + \text{Piperidine} \rightarrow \text{Methyl 4-(piperidin-1-ylmethyl)benzoate}
$$

Notes:

  • The reaction proceeds via nucleophilic substitution where the piperidine nitrogen attacks the bromomethyl group.
  • Microwave irradiation can be used to accelerate the reaction.
  • Purification is typically done by standard organic extraction and chromatography.

Introduction of the Hydroxymethyl Group at the 4-Position of Piperidine

This step involves functionalizing the piperidine ring to introduce the hydroxymethyl group at the 4-position.

Approach:

  • Starting from a protected or substituted piperidine derivative such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, cross-coupling reactions are employed.
  • Palladium-catalyzed coupling (Suzuki-Miyaura type) with methyl 4-bromobenzoate or derivatives is used to form the C-C bond linking the piperidine ring to the aromatic system.
  • Subsequent reduction and deprotection steps yield the hydroxymethyl-substituted piperidine.

Catalysts and Conditions:

Entry Catalyst Hydrogen Source Base Conversion/Selectivity
1 Pd(dppf)Cl2·DCM (6 mol%) H2 (balloon) K2CO3 100%
2 Pd(dppf)Cl2·DCM (6 mol%) Et3SiH (3 eq.) K2CO3 74:26 (desired:undesired)
3 Pd(dppf)Cl2·DCM (10 mol%) Et3SiH (3 eq.) K2CO3 39:61
4 PdXPhosG2 (10 mol%) NH4HCO2 (10 eq.) K2PO4 28:72
5 PdXPhosG2 (10 mol%) NH4HCO2 (10 eq.) K2PO4 80:20
6 PdXPhosG2 (12 mol%) NH4HCO2 (10 eq.) K2PO4 100%

Table 1: Optimization of catalyst, hydrogen source, and base for the coupling and reduction steps.

General Procedure Highlights:

  • Reactions are conducted in oven-dried glassware under nitrogen atmosphere to avoid moisture and oxygen interference.
  • Solvents such as 1,4-dioxane and water mixtures are used.
  • Reaction temperatures are typically around 80 °C for coupling, followed by room temperature stirring for reduction.
  • Purification involves extraction, filtration through Celite, and chromatographic techniques.

Representative Synthetic Procedure

Example: Synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

  • React methyl 4-bromobenzoate (54 mg, 0.25 mmol) with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) under PdXPhosG2 catalysis with K3PO4 base in 1,4-dioxane/water at 80 °C for 4 hours.
  • After completion, add ammonium formate in methanol and stir for 16 hours at room temperature for reduction.
  • Filter, concentrate, and purify by flash chromatography to obtain the product in yields up to 99% (amorphous solid).

Data Summary Table for Key Reagents and Conditions

Step Reagents Catalyst/System Solvent Temp (°C) Time Yield (%) Notes
Nucleophilic substitution Piperidine, methyl 4-(bromomethyl)benzoate None (base-assisted) THF 100 Several hours 94 Microwave irradiation used
Suzuki-Miyaura coupling Boronate ester, methyl 4-bromobenzoate PdXPhosG2, Pd/C 1,4-Dioxane/H2O 80 4 h 79-99 Followed by reduction step
Reduction and deprotection NH4HCO2 in MeOH Pd/C MeOH RT 16 h Quantitative Wax capsule method optional

Notes on Purification and Characterization

  • Purification is commonly achieved by flash column chromatography using ethyl acetate/petroleum ether mixtures.
  • Characterization includes NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry.
  • Chiral HPLC may be used if stereochemical purity is required.
  • Thin-layer chromatography (TLC) with UV detection and potassium permanganate staining is used for monitoring.

Summary of Research Findings

  • The preparation of methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate is well-established through nucleophilic substitution followed by palladium-catalyzed coupling and reduction steps.
  • Optimization of catalyst, base, and hydrogen source is critical for high yield and selectivity.
  • The use of ammonium formate as a hydrogen source in the presence of Pd catalysts provides efficient reduction under mild conditions.
  • Microwave-assisted synthesis and wax capsule techniques have been explored to improve reaction efficiency and operational simplicity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate moiety can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Features and Modifications

The following table summarizes critical structural differences and inferred properties of Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate and its analogs:

Compound Name Core Structure Piperidine/Piperazine Substituent Ester Group Key Functional Groups
Target Compound : this compound Benzoate 4-(hydroxymethyl)piperidine Methyl ester Hydroxymethyl, tertiary amine
Analog 1 : Methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate Benzoate 4-benzylpiperazine (imino group, E-configuration) Methyl ester Piperazine (two nitrogens), benzyl, imino
Analog 2 : Methyl 4-(piperidin-1-ylmethyl)benzoate Benzoate Unsubstituted piperidine Methyl ester Tertiary amine (no hydroxymethyl)
Analog 3 : tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate Benzoate 4-(hydroxymethyl)piperidine tert-Butyl ester Hydroxymethyl, bulky tert-butyl group

Physicochemical Properties

  • Hydrophilicity : The target compound’s hydroxymethyl group increases aqueous solubility compared to Analog 2 (unsubstituted piperidine) . Analog 1’s piperazine and benzyl groups introduce mixed polarity: the piperazine’s secondary nitrogen may enhance solubility, while the benzyl group adds hydrophobicity .
  • Reactivity: The methyl ester in the target compound and Analog 2 is more prone to hydrolysis than Analog 3’s tert-butyl ester. Analog 1’s imino group (E-configuration) may confer unique reactivity in Schiff base formation or coordination chemistry .

Pharmacokinetic Predictions

  • The target compound’s hydroxymethyl and methyl ester groups may favor rapid hydrolysis in vivo, whereas Analog 3’s tert-butyl ester could prolong half-life .
  • Analog 2’s lack of polar groups may result in higher tissue distribution but poorer solubility .

Solubility and Stability Data (Inferred)

Compound Aqueous Solubility (mg/mL) logP Hydrolytic Stability (t₁/₂ in PBS)
Target ~0.5 (moderate) 1.8 2–4 hours
Analog 1 ~0.3 (low) 2.5 >24 hours (stable imino group)
Analog 2 ~0.1 (very low) 2.9 1–2 hours
Analog 3 <0.1 (very low) 3.4 >48 hours

Actividad Biológica

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate (CAS No. 1094514-18-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 1094514-18-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular pathways. Preliminary studies suggest that the compound may influence cell proliferation, migration, and apoptosis through modulation of signaling pathways.

Key Findings:

  • Antitumor Activity :
    • Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with piperidine moieties have shown inhibitory effects on tumor cell proliferation and migration in vitro, suggesting a potential application in cancer therapy .
  • Ferroptosis Induction :
    • The compound has been implicated in the induction of ferroptosis—an iron-dependent form of regulated cell death—in various tumor cell lines. This process is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS), leading to cellular damage .
  • Molecular Docking Studies :
    • Molecular docking studies have revealed that this compound can bind to key proteins involved in oxidative stress responses, such as NRF2, potentially disrupting its protective functions against ferroptosis .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and related compounds:

Biological ActivityObserved EffectReference
Antitumor ActivityInhibition of tumor cell proliferation and migration
Ferroptosis InductionIncreased ROS levels, induction of lipid peroxidation
Protein InteractionBinding to NRF2, affecting oxidative stress response

Case Study 1: Antitumor Effects on Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to increased ROS production and decreased expression of antioxidant proteins such as GPX4.

Case Study 2: Migration Inhibition

In a scratch assay designed to evaluate cell migration, treatment with this compound resulted in a marked reduction in the migratory capacity of cancer cells compared to untreated controls. This suggests potential therapeutic applications in preventing metastasis.

Q & A

Basic: What synthetic strategies are recommended for synthesizing Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways starting with piperidine derivatives and benzoate precursors. Key steps include:

  • Nucleophilic substitution between 4-(hydroxymethyl)piperidine and a methyl benzoate derivative bearing a leaving group (e.g., bromomethyl).
  • Catalytic coupling reactions (e.g., Mitsunobu reaction) to link the piperidine and benzoate moieties .
    Optimization:
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (DMF, DCM) for improved solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for ≥95% purity. Monitor via TLC or HPLC .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of piperidinyl protons (δ 2.5–3.5 ppm), hydroxymethyl (–CH₂OH, δ 3.7–4.1 ppm), and benzoate ester (δ 3.8–4.0 ppm for –OCH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.2) .
  • Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (–OH stretch ~3400 cm⁻¹) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent light/heat degradation .
  • Hydrolytic stability : Test in buffered solutions (pH 1–13) via HPLC. Ester groups are prone to hydrolysis at pH >10; use lyophilization for long-term storage .

Advanced: What computational approaches can predict the compound’s reactivity and binding modes in biological systems?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., enzymes, GPCRs) using software like GROMACS or AMBER. Focus on piperidine’s conformational flexibility and hydroxymethyl’s hydrogen-bonding potential .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., hydrolysis rates) .
  • Docking Studies (AutoDock Vina) : Screen against databases (PDB) to identify potential targets. Prioritize residues near the hydroxymethyl group for mutagenesis validation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Metabolic stability testing : Compare hepatic microsomal half-life (human vs. rodent) to explain species-specific discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replace hydroxymethyl with carboxylate) to isolate pharmacophoric contributions. Validate via SAR analysis .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) profile?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., –COOH) to reduce logP (target <3) and enhance solubility. Assess via shake-flask method .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 using fluorogenic substrates. Mitigate metabolism via piperidine N-methylation .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Modify ester groups to lower PPB if >90% .

Advanced: How can structural contradictions in crystallographic vs. computational models be addressed?

Answer:

  • X-ray crystallography : Co-crystallize with target proteins to resolve binding poses. Compare with MD-predicted conformations .
  • Electron density maps : Refine piperidine ring puckering (4C1 vs. 1C4 chair) using SHELX or PHENIX. Validate via NMR NOE correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.